Cas no 51883-88-6 (N-(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methylbenzamide)

N-(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methylbenzamide is a specialized organic compound featuring a pyrazole-imine-benzamide scaffold, which confers unique reactivity and structural versatility. Its molecular architecture, incorporating both pyrazole and benzamide moieties, makes it valuable in synthetic chemistry, particularly as an intermediate in the development of pharmaceuticals, agrochemicals, and coordination complexes. The compound's stability and well-defined functional groups enable precise modifications, facilitating its use in heterocyclic synthesis and ligand design. Its crystalline nature ensures consistent purity, while the dimethylpyrazole group enhances steric and electronic tuning for targeted applications. This compound is suited for research requiring tailored molecular frameworks with controlled reactivity.
N-(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methylbenzamide structure
51883-88-6 structure
Product name:N-(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methylbenzamide
CAS No:51883-88-6
MF:C13H14N4O
Molecular Weight:242.276462078094
MDL:MFCD22374851
CID:387266

N-(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methylbenzamide 化学的及び物理的性質

名前と識別子

    • Benzamide,N-[(3,5-dimethyl-1H-pyrazol-1-yl)iminomethyl]-
    • N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]benzamide
    • AC1L6WNK
    • NSC294623
    • NSC-294623
    • SureCN8444378
    • SureCN8444380
    • SureCN9436679
    • N-[amino-(3,5-dimethyl-1-pyrazolyl)methylene]benzamide
    • N-[amino-(3,5-dimethylpyrazol-1-yl)methylene]benzamide
    • N-[(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methyl]benzamide
    • N-(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methylbenzamide
    • MDL: MFCD22374851
    • インチ: 1S/C13H14N4O/c1-9-8-10(2)17(16-9)13(14)15-12(18)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,14,15,18)
    • InChIKey: KDTSAMCTLHBETH-UHFFFAOYSA-N
    • SMILES: N1(C(C)=CC(C)=N1)C(=N)NC(C1C=CC=CC=1)=O

計算された属性

  • 精确分子量: 242.11692
  • 同位素质量: 242.116761
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 336
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.3

じっけんとくせい

  • 密度みつど: 1.22
  • Boiling Point: 434.4°Cat760mmHg
  • フラッシュポイント: 216.5°C
  • Refractive Index: 1.625
  • PSA: 73.27
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

N-(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methylbenzamide Security Information

N-(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
N266565-1000mg
N-[(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methyl]benzamide
51883-88-6
1g
$ 480.00 2022-06-02
abcr
AB412845-1g
N-[(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methyl]benzamide
51883-88-6
1g
€232.00 2023-09-05
A2B Chem LLC
AJ04623-1g
N-[(3,5-Dimethyl-1h-pyrazol-1-yl)(imino)methyl]benzamide
51883-88-6 95%
1g
$228.00 2024-04-19
A2B Chem LLC
AJ04623-500mg
N-[(3,5-Dimethyl-1h-pyrazol-1-yl)(imino)methyl]benzamide
51883-88-6 >95%
500mg
$412.00 2023-12-30
TRC
N266565-500mg
N-[(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methyl]benzamide
51883-88-6
500mg
$ 300.00 2022-06-02
Chemenu
CM521522-1g
N-((3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methyl)benzamide
51883-88-6 97%
1g
$176 2022-06-11
A2B Chem LLC
AJ04623-5g
N-[(3,5-Dimethyl-1h-pyrazol-1-yl)(imino)methyl]benzamide
51883-88-6 95%
5g
$771.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1737234-1g
n-(Amino(3,5-dimethyl-1h-pyrazol-1-yl)methylene)benzamide
51883-88-6 98%
1g
¥1246.00 2024-05-10
Ambeed
A788459-1g
N-((3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methyl)benzamide
51883-88-6 97%
1g
$178.0 2025-03-05
abcr
AB412845-500 mg
N-[(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methyl]benzamide
51883-88-6
500MG
€195.40 2022-03-02

N-(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methylbenzamide 関連文献

N-(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methylbenzamideに関する追加情報

N-(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methylbenzamide: A Comprehensive Overview

The compound with CAS No. 51883-88-6, known as N-(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methylbenzamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazole ring with a benzamide moiety, making it a versatile building block for various applications. Recent studies have highlighted its potential in drug discovery and agrochemical development, underscoring its importance in contemporary research.

The pyrazole ring in this compound plays a pivotal role in its reactivity and biological activity. Pyrazoles are heterocyclic compounds known for their stability and ability to form hydrogen bonds, which are critical for interactions within biological systems. The 3,5-dimethyl substitution pattern on the pyrazole ring further enhances its stability and bioavailability, making it an attractive candidate for medicinal chemistry applications. Researchers have explored the synthesis of this compound through various routes, including condensation reactions and coupling methods, to optimize its production efficiency.

One of the most promising applications of N-(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methylbenzamide lies in its potential as a lead compound for drug development. Recent studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its structure has shown promise in targeting receptors associated with neurodegenerative diseases, such as Alzheimer's and Parkinson's. These findings have sparked interest in further exploring its pharmacokinetic properties and toxicity profiles to assess its suitability for clinical trials.

In the agricultural sector, this compound has been investigated for its pesticidal properties. The benzamide moiety contributes to its ability to disrupt insect larvae development, making it a potential candidate for eco-friendly pest control solutions. Recent research has focused on improving its bioavailability and reducing environmental impact through modifications to its chemical structure. These efforts aim to balance efficacy with sustainability, addressing the growing demand for environmentally responsible agrochemicals.

The synthesis of N-(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methylbenzamide involves a series of carefully controlled reactions that highlight the importance of stereochemistry and regioselectivity. Researchers have employed advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions to streamline the production process. These innovations not only enhance the yield but also reduce the environmental footprint of manufacturing this compound.

From a structural perspective, the compound's imino group is another key feature that contributes to its reactivity. This functional group enables the formation of hydrogen bonds and participates in various biochemical interactions, making it indispensable for its biological activity. Recent computational studies have provided insights into the molecular dynamics of this group, shedding light on its role in receptor binding and enzyme inhibition.

In conclusion, N-(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methylbenzamide is a multifaceted compound with immense potential across diverse fields. Its unique structure and functional groups make it a valuable tool in drug discovery and agrochemical development. As research continues to uncover new applications and optimize its properties, this compound is poised to play a significant role in advancing modern science and technology.

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Amadis Chemical Company Limited
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